molecular formula C12H15ClINO2 B12812936 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B12812936
M. Wt: 367.61 g/mol
InChI Key: PUWLZIXSNMSEJP-UHFFFAOYSA-N
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Description

4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049744-33-3) is a chiral heterocyclic organic compound with the molecular formula C₁₂H₁₅ClINO₂ and a molecular weight of 367.61 g/mol. It features a pyrrolidine-2-carboxylic acid backbone substituted at the 4-position with a 3-iodobenzyl group and exists as a hydrochloride salt. The compound’s stereochemistry is specified as (2S,4R), which is critical for its biological interactions and synthetic applications . It is stored at 2–8°C due to its sensitivity and irritant properties .

Properties

IUPAC Name

4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWLZIXSNMSEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. Studies have shown that 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride may possess activity against various Gram-positive pathogens and fungi. For example, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NamePathogen TargetedActivity Observed
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochlorideStaphylococcus aureusModerate inhibition
Methyl pyrrolidine derivativesCandida albicansSignificant reduction
1-(2-Hydroxyphenyl)-5-oxopyrrolidine derivativesAcinetobacter baumanniiEffective

Neurological Effects

The compound's structural characteristics suggest potential neuroactive effects. Similar pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Case Study: Neuroprotective Properties
A study on related pyrrolidine compounds indicated that they could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Antitumor Activity

Pyrrolidine derivatives are also being investigated for their anticancer properties. The iodophenyl group may enhance binding affinity to cancer cell receptors, promoting apoptosis in tumor cells. For instance, studies have reported that structurally similar compounds significantly inhibited the growth of breast cancer cell lines .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCancer Cell LineIC50 (µM)
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochlorideMCF-7 (breast)15
Methyl pyrrolidine derivativesA549 (lung)10

Mechanistic Studies

Understanding the mechanism of action is crucial for establishing the therapeutic potential of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride. Interaction studies using molecular docking techniques have shown promising results in predicting how this compound binds to biological macromolecules like proteins and nucleic acids .

Mechanism of Action

The mechanism of action of 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • Iodine (3-Iodobenzyl) : Introduces steric bulk and polarizability, favoring halogen bonding in biological targets .
    • Trifluoromethyl (3-CF₃) : Electron-withdrawing nature enhances metabolic stability and acidity (pKa modulation) .
    • Bromine (4-Bromo) : Acts as a versatile leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Biphenylmethyl : Extended conjugation improves lipophilicity and binding to aromatic residues in proteins .
  • Stereochemistry : All compounds share the (2S,4R) or (2S,4S) configuration, critical for chiral recognition in drug-receptor interactions.

Biological Activity

4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and an iodophenyl group, positions it as a potential candidate for drug development with significant biological activity.

  • IUPAC Name : 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
  • Molecular Formula : C12H15ClINO2
  • Molar Mass : 367.61 g/mol
  • CAS Number : 1049744-33-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodophenyl group is believed to facilitate halogen bonding, enhancing the compound's binding affinity to target proteins. The pyrrolidine structure contributes to the overall stability and conformation necessary for effective interaction with biomolecules.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 32 to 512 μg/mL against these pathogens .

Antifungal Activity

In addition to antibacterial effects, compounds related to 4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid have demonstrated antifungal activity. In vitro tests reveal significant efficacy against fungi such as Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Study on Structure-Activity Relationship (SAR)

A study conducted on pyrrolidine derivatives explored the impact of substituents on biological activity. The research highlighted that the presence of halogen atoms, particularly iodine, significantly influenced antibacterial effectiveness. Compounds with iodinated phenyl groups showed enhanced activity compared to their non-halogenated counterparts .

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Compound A3.1212.5
Compound B6.2525
4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid3264

Research Applications

  • Medicinal Chemistry : The compound is being investigated as a precursor for developing new antibiotics and antifungal agents.
  • Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action and potential therapeutic applications in treating resistant bacterial infections.
  • Synthetic Chemistry : It serves as a valuable building block in organic synthesis for creating more complex molecules.

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